1-azido-4-bromo-2-iodobenzene
Description
1-Azido-4-bromo-2-iodobenzene is a polyhalogenated aromatic compound featuring an azide (-N₃) group at the ortho position (C1), a bromine atom at the para position (C4), and an iodine atom at the meta position (C2) on the benzene ring. This trifunctionalized structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of its azide and halogen substituents .
The azide group confers explosive sensitivity, necessitating careful handling, while the heavy halogens (Br, I) enhance electrophilicity at specific positions, enabling regioselective transformations.
Properties
CAS No. |
1379302-51-8 |
|---|---|
Molecular Formula |
C6H3BrIN3 |
Molecular Weight |
323.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-iodobenzene can be synthesized through a multi-step process involving the introduction of azide, bromine, and iodine groups onto a benzene ring. One common method involves the diazotization of 4-bromo-2-iodoaniline followed by azidation using sodium azide. The reaction typically occurs under mild conditions, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-bromo-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Coupling Reactions: The bromine and iodine substituents make the compound suitable for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used for azidation.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Major Products Formed:
Triazoles: Formed through click chemistry.
Biaryl Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
1-Azido-4-bromo-2-iodobenzene is widely used in scientific research due to its versatile reactivity:
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2-iodobenzene primarily involves its reactivity towards nucleophiles and its ability to participate in click chemistry. The azide group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are valuable in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzene Derivatives
The reactivity and applications of 1-azido-4-bromo-2-iodobenzene are influenced by its unique substituent arrangement. Below is a comparative analysis with analogs:
Table 1: Substituent Positions and Functional Group Comparisons
Reactivity and Stability
- Azide vs. Methyl/Chloromethyl Groups : The azide group in this compound enables rapid cycloaddition reactions, unlike methyl or chloromethyl analogs, which are inert in such processes. However, azides require stringent safety protocols due to shock sensitivity .
- Halogen Reactivity : The iodine atom at C2 undergoes oxidative elimination more readily than bromine or chlorine, facilitating aryl-aryl bond formation in cross-coupling reactions. Fluorine (in 1-azido-4-bromo-2-fluorobenzene) is a poor leaving group, limiting its utility in such reactions .
- Electronic Effects : Electron-withdrawing azide and halogens (Br, I) deactivate the benzene ring, directing electrophilic substitutions to specific positions. Methyl groups (e.g., in 4-bromo-2-iodo-1-methylbenzene) are electron-donating, altering regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
